

# Application Note: Mass Spectrometry Analysis of Apixaban Impurities

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## Compound of Interest

Compound Name: 4,5-Dehydro Apixaban

Cat. No.: B601577

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## Introduction

Apixaban is an oral anticoagulant that acts as a direct factor Xa inhibitor, widely prescribed for the prevention and treatment of thromboembolic events.[1] The manufacturing process and storage of Apixaban can lead to the formation of various impurities, which may impact its safety and efficacy.[1] Therefore, robust analytical methods are crucial for the identification, quantification, and control of these impurities to ensure the quality of the drug product. This application note describes a comprehensive approach using Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Apixaban impurities, including those generated under forced degradation conditions.

## Forced Degradation and Impurity Profile

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[2][3] Apixaban has been shown to be susceptible to degradation under hydrolytic (acidic and basic) conditions, while it remains relatively stable under oxidative, thermal, and photolytic stress.[2][3][4]

Under acidic and basic hydrolysis, several degradation products have been identified.[3] Notably, hydrolysis of the oxopiperidine and tetrahydro-oxo-pyridine moieties of Apixaban has been observed.[2][5] A study identified five degradation products under these conditions, with some being positional isomers.[3] In addition to degradation products, process-related impurities, including potential genotoxic impurities (GTIs) and dimer impurities, must also be monitored and controlled.[1][6]

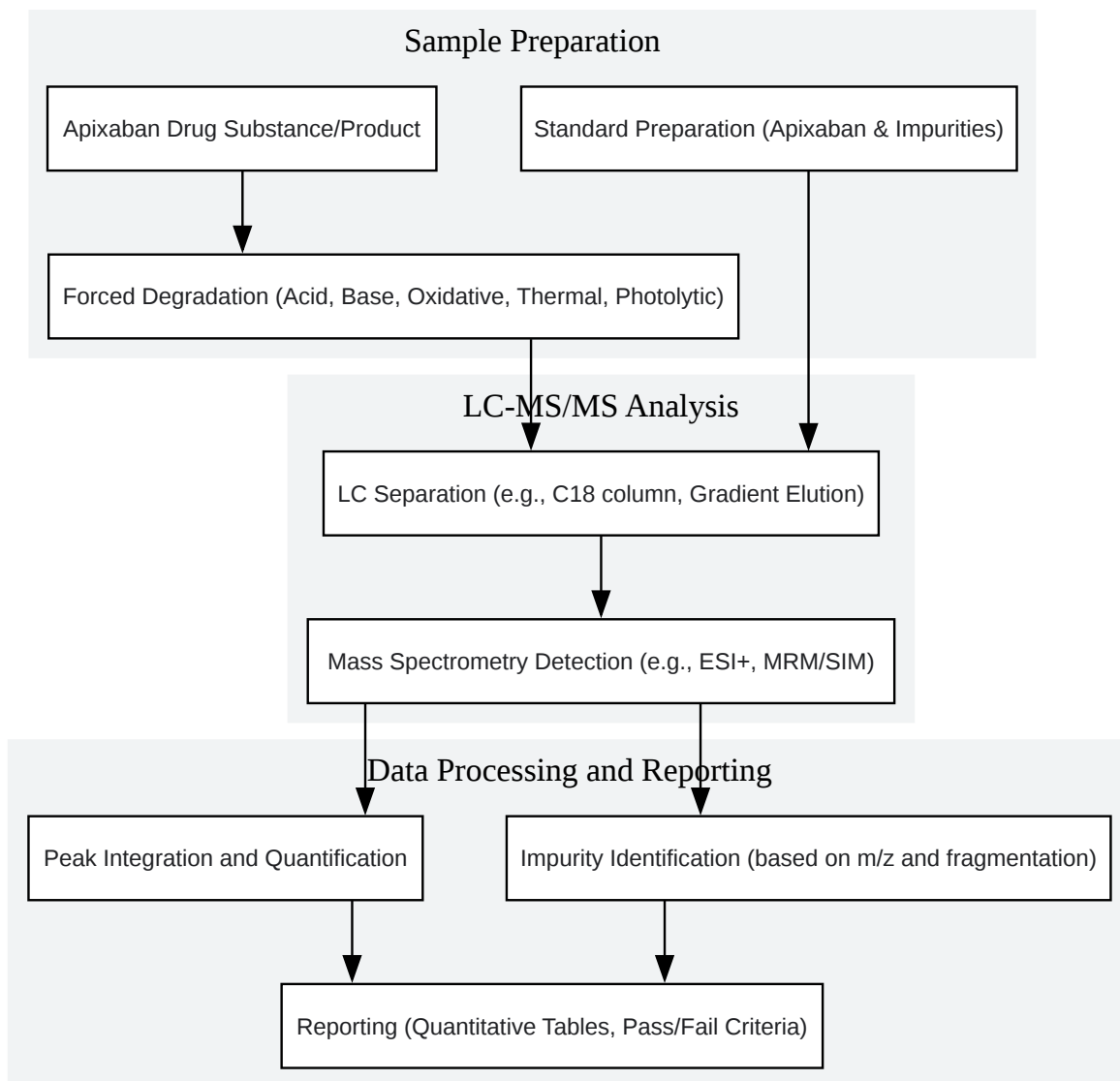
## Key Impurities of Apixaban:

- Degradation Products: Formed under stress conditions, primarily hydrolysis.
- Genotoxic Impurities (GTIs): Potentially carcinogenic impurities that may arise from the manufacturing process.[\[1\]](#)
- Dimer Impurities: Impurities with a dimeric structure of Apixaban.[\[6\]](#)

Analytical Approach: LC-MS/MS

A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the preferred technique for the analysis of Apixaban impurities.[\[1\]](#) This approach allows for the separation, identification, and quantification of impurities even at trace levels.

## Logical Workflow for Apixaban Impurity Analysis



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Caption: A logical workflow for the analysis of Apixaban impurities.

## Protocols

### Protocol 1: Forced Degradation Study of Apixaban

This protocol outlines the procedure for conducting forced degradation studies on Apixaban to identify potential degradation products.

### 1. Materials and Reagents:

- Apixaban Active Pharmaceutical Ingredient (API)
- Hydrochloric Acid (HCl), 0.1 M
- Sodium Hydroxide (NaOH), 0.1 M
- Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>), 3%
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic Acid
- Ammonium Formate

### 2. Equipment:

- LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
- Thermostatic oven
- Photostability chamber

### 3. Procedure:

#### 3.1. Preparation of Stock Solution:

- Accurately weigh and dissolve a known amount of Apixaban in methanol to prepare a stock solution of 1 mg/mL.

### 3.2. Stress Conditions:

- Acid Hydrolysis: Mix 1 mL of Apixaban stock solution with 9 mL of 0.1 M HCl. Keep the solution at 80°C for a specified duration (e.g., 24 hours).<sup>[5]</sup>
- Base Hydrolysis: Mix 1 mL of Apixaban stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 80°C for a specified duration (e.g., 24 hours).<sup>[5]</sup>
- Oxidative Degradation: Mix 1 mL of Apixaban stock solution with 9 mL of 3% H<sub>2</sub>O<sub>2</sub>. Keep the solution at room temperature for a specified duration (e.g., 24 hours).
- Thermal Degradation: Place the solid Apixaban powder in a thermostatic oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 48 hours).
- Photolytic Degradation: Expose the solid Apixaban powder or a solution of Apixaban to light in a photostability chamber according to ICH guidelines.

### 3.3. Sample Preparation for LC-MS Analysis:

- After the specified stress period, neutralize the acidic and basic solutions with an appropriate amount of base or acid, respectively.
- Dilute the stressed samples with a suitable mobile phase to an appropriate concentration for LC-MS analysis.

## Protocol 2: LC-MS/MS Method for Quantification of Apixaban Impurities

This protocol provides a general LC-MS/MS method for the separation and quantification of Apixaban and its impurities.

### 1. Chromatographic Conditions:

| Parameter          | Condition   |
|--------------------|---|
| Column             | C18 column (e.g., 150 mm x 3.0 mm, 2.7 µm)[1]   |
| Mobile Phase A     | 0.1% Formic Acid in Water or 10mM Ammonium Formate (pH 3.8)[7]  |
| Mobile Phase B     | Acetonitrile[8]   |
| Gradient           | A time-based gradient from a high aqueous composition to a high organic composition to ensure separation of all impurities. |
| Flow Rate          | 0.5 mL/min  |
| Column Temperature | 25°C[8]   |
| Injection Volume   | 5 µL[7]   |

## 2. Mass Spectrometry Conditions:

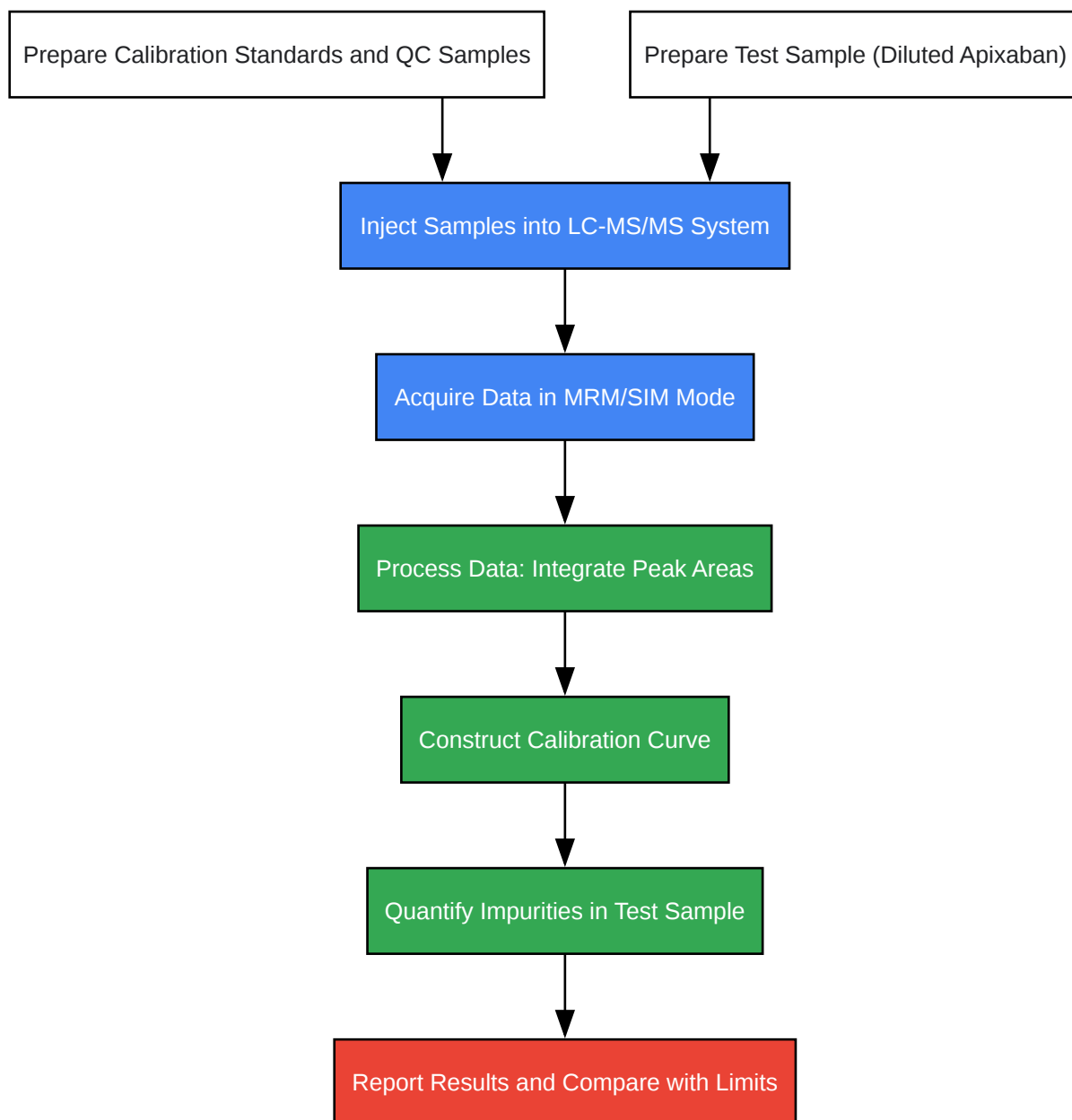
| Parameter               | Condition   |
|-------------------------|---|
| Ionization Mode         | Electrospray Ionization (ESI), Positive[9]  |
| Scan Mode               | Multiple Reaction Monitoring (MRM) for quantification or Selected Ion Monitoring (SIM) [1][9] |
| Source Temperature      | 120°C[7]  |
| Desolvation Temperature | 120°C[7]  |
| Capillary Voltage       | 3.50 kV[7]  |
| Cone Voltage            | 50 V[7]   |

## 3. Data Acquisition and Processing:

- Acquire data using the MRM mode for known impurities and a full scan mode to screen for unknown impurities.

- Integrate the peak areas of the impurities and the internal standard (if used).
- Quantify the impurities using a calibration curve prepared from reference standards.

## Experimental Workflow for Impurity Quantification



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Caption: A workflow for the quantitative analysis of Apixaban impurities.

## Data Presentation

### Table 1: Identified Impurities of Apixaban and their Mass Spectrometric Data

| Impurity Name/ID              | Type       | Precursor Ion (m/z) | Key Product Ions (m/z) | Reference |
|-------------------------------|------------|---------------------|------------------------|-----------|
| Impurity F                    | Genotoxic  | 437.2               | -                      | [1]       |
| Impurity G                    | Genotoxic  | 525.2               | -                      | [1]       |
| Impurity H                    | Genotoxic  | 569.1               | -                      | [1]       |
| Dimer Impurity I              | Dimer      | 751                 | -                      | [6]       |
| Dimer Impurity II             | Dimer      | 767                 | -                      | [6]       |
| Degradation Product 1         | Hydrolytic | -                   | -                      | [3]       |
| Degradation Product 2 (Novel) | Hydrolytic | -                   | -                      | [3]       |
| Degradation Product 3         | Hydrolytic | -                   | -                      | [3]       |
| Degradation Product 4         | Hydrolytic | -                   | -                      | [3]       |
| Degradation Product 5 (Novel) | Hydrolytic | -                   | -                      | [3]       |
| Genotoxic Impurity            | Genotoxic  | 392.2               | -                      | [9]       |

Note: Specific product ion data is often proprietary or not fully disclosed in all public literature.

### Table 2: Quantitative LC-MS/MS Method Validation Parameters



| Parameter                             | Result              | Reference |
|---------------------------------------|---------------------|-----------|
| Linearity Range (Genotoxic Impurity)  | 10 - 100 ng/mL      | [9]       |
| Average Recovery (Genotoxic Impurity) | 101.5%              | [9]       |
| RSD (Genotoxic Impurity)              | 1.7%                | [9]       |
| LLOQ (Genotoxic Impurity)             | 5.038 ng/mL         | [9]       |
| LLOD (Genotoxic Impurity)             | 2.015 ng/mL         | [9]       |
| Linearity Range (Apixaban in plasma)  | 1.00 - 301.52 ng/mL | [10]      |
| LLOQ (Apixaban in plasma)             | 1.0 ng/mL           | [10]      |

This application note provides a framework for the analysis of Apixaban impurities using mass spectrometry. For specific applications, method development and validation should be performed according to the relevant regulatory guidelines.

## References

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